molecular formula C14H13ClN2O2 B6201659 5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid CAS No. 2703779-58-0

5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B6201659
CAS No.: 2703779-58-0
M. Wt: 276.7
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Description

5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a chlorophenyl group, a cyclopropylmethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-chlorobenzaldehyde with cyclopropylmethylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the carboxylation of the pyrazole ring to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenylpyrazole: Similar structure but lacks the cyclopropylmethyl group.

    Cyclopropylmethylpyrazole: Similar structure but lacks the chlorophenyl group.

    Pyrazole-3-carboxylic acid: Lacks both the chlorophenyl and cyclopropylmethyl groups.

Uniqueness

5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of the chlorophenyl and cyclopropylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2703779-58-0

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.7

Purity

95

Origin of Product

United States

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